Muromonab-CD3 is derived from mouse immune cells and is classified as a monoclonal antibody. It specifically binds to the CD3 epsilon chain of the T-cell receptor complex, which plays a critical role in T-cell activation and proliferation . This binding mechanism leads to T-cell activation followed by apoptosis, effectively suppressing the immune response against transplanted organs.
The synthesis of Muromonab-CD3 involves the hybridoma technique, where mouse spleen cells are fused with myeloma cells to produce hybrid cells that can secrete specific antibodies. The resulting hybridoma cells are screened for their ability to produce antibodies against the CD3 receptor. The antibodies are then harvested, purified, and formulated into a therapeutic product .
The production process typically includes:
Muromonab-CD3 consists primarily of immunoglobulin G type 2a structure, which includes two heavy chains and two light chains linked by disulfide bonds. The binding site specifically recognizes epitopes on the CD3 epsilon chain of T-cells, facilitating its mechanism of action.
Muromonab-CD3 primarily engages in immunological reactions where it binds to the CD3 receptor on T-cells. This binding can lead to several outcomes:
These reactions are critical in preventing acute rejection during organ transplantation.
The mechanism of action of Muromonab-CD3 involves several steps:
Clinical observations have noted that this process can lead to cytokine release syndrome, characterized by symptoms such as fever, chills, and myalgia during initial infusions .
Muromonab-CD3 has several applications in clinical settings:
Muromonab-CD3 (generic name OKT3) is a murine monoclonal antibody of the IgG2a isotype that specifically targets the ε-subunit (CD3ε) of the CD3/T-cell receptor (TCR) complex on human T lymphocytes. Its molecular formula is C~6460~H~9946~N~1720~O~2043~S~56~, with a molecular mass of approximately 146 kDa [3] [6]. The antibody was produced using hybridoma technology, fusing murine splenocytes immunized with human T cells with immortalized myeloma cells to generate clones secreting identical antibodies [2]. Muromonab-CD3 binds to the CD3ε chain with high specificity, inducing rapid internalization of the TCR complex and transient T-cell activation followed by Fc-mediated opsonization and depletion of circulating T cells [3] [8]. This molecular mechanism underlies its immunosuppressive effects.
Table 1: Molecular Characteristics of Muromonab-CD3
Property | Specification |
---|---|
CAS Registry Number | 140608-64-6 |
Molecular Formula | C~6460~H~9946~N~1720~O~2043~S~56~ |
Molecular Weight | 146,189.98 g/mol |
Antibody Isotype | Murine IgG2a |
Target Antigen | CD3 epsilon chain (CD3ε) |
Production Method | Hybridoma Technology |
Binding Specificity | Blocks T-cell receptor complex signaling |
Muromonab-CD3 holds the distinction of being the first monoclonal antibody approved for therapeutic use in humans. Its development timeline reflects groundbreaking achievements in immunotherapy:
Table 2: Key Regulatory Milestones for Muromonab-CD3
Year | Event | Significance |
---|---|---|
1985 | Phase III trial success in renal rejection | Demonstrated 94% rejection reversal vs. 75% with steroids [1] |
1986 | FDA approval (Orthoclone OKT3®) | First therapeutic mAb approved globally [7] [9] |
1988 | European approval via CPMP assessment | First mAb approved under EU’s precursor centralized procedure [3] |
1990s | Indication expansion to heart/liver transplants | Broadened clinical utility in solid organ transplantation [1] |
2010 | Market withdrawal by manufacturer | Declining use due to safety issues and superior alternatives [3] [10] |
Muromonab-CD3’s legacy extends far beyond its clinical use, serving as a catalyst for multiple transformative shifts in antibody engineering:
Proof of Concept for mAb Therapeutics: As the inaugural FDA-approved monoclonal antibody, it validated the concept that mAbs could achieve clinically meaningful immunosuppression, paving the way for investment in antibody R&D [7] [9]. Its success directly stimulated development of subsequent immunomodulatory antibodies like basiliximab (1998) and daclizumab (1997).
Highlights of Murine Antibody Limitations: The immunogenicity of murine proteins triggered human anti-mouse antibody (HAMA) responses in >50% of patients, reducing efficacy upon rechallenge and causing cytokine release syndrome. This exposed critical limitations of non-human antibodies for chronic therapy [7] [8] [10].
Driver of Antibody Humanization Technologies: These limitations accelerated innovation in antibody engineering:
Fully Human Antibodies: Technologies like phage display (adalimumab, 2002) and transgenic mice (panitumumab, 2006) eliminated murine components [7] [9].
Foundation for Novel Formats: Lessons from Muromonab-CD3 informed the design of safer CD3-targeting agents. Fc-silenced variants (e.g., teplizumab) minimize cytokine release [8], while bispecific T-cell engagers (e.g., blinatumomab) redirect T cells to tumors with reduced systemic activation [10].
Table 3: Muromonab-CD3’s Influence on Subsequent Antibody Generations
Antibody Generation | Key Innovation | Example Agents | Advancement Over Muromonab-CD3 |
---|---|---|---|
Chimeric (1980s–1990s) | Murine Fv + Human Fc | Rituximab, Abciximab | Reduced HAMA response |
Humanized (1990s) | Human framework + Murine CDRs | Trastuzumab, Daclizumab | Lower immunogenicity, longer half-life |
Fully Human (2000s) | 100% human sequence | Adalimumab, Panitumumab | Minimal immunogenicity risks |
CD3 Derivatives (2010s+) | Fc silencing, bispecific formats | Teplizumab, Blinatumomab | Mitigated cytokine release; targeted cytotoxicity |
Muromonab-CD3’s scientific and commercial impact is underscored by its role in establishing monoclonal antibodies as the dominant biologic drug class. From zero approvals before 1986, therapeutic antibodies now comprise >20% of annual new drug approvals, with 165 approved or under review globally as of 2022 [7] [9]. The drug’s limitations became catalysts for innovations that define modern antibody therapy: reduced immunogenicity, enhanced effector functions, and novel mechanisms like bispecific engagement.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5